4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo(2,3-d)pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate pyrimidine derivatives with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors .
Biology: In biological research, it serves as a tool to study the inhibition of specific protein kinases, which are crucial in cell signaling pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain types of cancer, including triple-negative breast cancer .
Industry: In the pharmaceutical industry, it is utilized in the development of new drugs targeting protein kinases involved in various diseases .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monopolar spindle 1 kinase (MPS1), a protein kinase that plays a critical role in cell division. By binding to the active site of MPS1, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in cancer cells that overexpress MPS1, such as those found in triple-negative breast cancer .
Comparison with Similar Compounds
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbaldehyde
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
- 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid hydrazide
Uniqueness: The unique combination of functional groups in 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 kinase sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .
Properties
CAS No. |
118043-69-9 |
---|---|
Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3/c12-1-7-2-16(6-19-8(3-17)4-18)11-9(7)10(13)14-5-15-11/h2,5,8,17-18H,3-4,6H2,(H2,13,14,15) |
InChI Key |
VDFKVPHKTHDMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.